6-Fluoro-4-methyl-1-benzothiophene-2-carboxylic acid
CAS No.: 826995-61-3
Cat. No.: VC17963694
Molecular Formula: C10H7FO2S
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 826995-61-3 |
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Molecular Formula | C10H7FO2S |
Molecular Weight | 210.23 g/mol |
IUPAC Name | 6-fluoro-4-methyl-1-benzothiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C10H7FO2S/c1-5-2-6(11)3-8-7(5)4-9(14-8)10(12)13/h2-4H,1H3,(H,12,13) |
Standard InChI Key | TXZDWQMTQIVXPT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC2=C1C=C(S2)C(=O)O)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a benzothiophene scaffold—a fused benzene and thiophene ring—with three distinct substituents:
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Fluorine at position 6, introducing electronegativity and influencing electronic distribution.
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Methyl group at position 4, contributing steric bulk and modulating solubility.
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Carboxylic acid at position 2, enabling diverse chemical transformations such as esterification and amidation.
This arrangement creates a polar yet lipophilic profile, making it suitable for both organic synthesis and biological studies.
Physicochemical Properties
While detailed experimental data on melting point, solubility, and stability remain limited, the molecular weight (210.23 g/mol) and functional groups suggest moderate polarity. The carboxylic acid group () enhances water solubility under basic conditions, while the fluorine and methyl groups likely improve lipid membrane permeability. Computational models predict a boiling point exceeding 300°C, consistent with similar aromatic carboxylic acids.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis of 6-fluoro-4-methyl-1-benzothiophene-2-carboxylic acid typically involves multi-step routes starting from commercially available precursors like 4-methylthiophenol and fluorobenzene. Key steps include:
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Thiophene Ring Formation: Cyclization of thiol-containing intermediates under acidic or oxidative conditions.
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Electrophilic Substitution: Introduction of fluorine via halogenation or diazonium salt reactions.
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Carboxylic Acid Installation: Oxidation of a methyl or alcohol group at position 2, followed by purification via crystallization or chromatography.
A representative pathway is outlined below:
Industrial Production and Scalability
Industrial synthesis leverages continuous flow reactors to enhance yield and purity. For example, a palladium-catalyzed cyclization—analogous to methods used for benzothiophene-3-carboxylates—offers a scalable alternative . This approach minimizes side reactions and enables real-time monitoring, critical for manufacturing high-purity batches.
Table 1: Comparison of Synthesis Methods
Method | Starting Materials | Catalyst/Reagents | Yield (%) | Reference |
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Multi-step Cyclization | 4-Methylthiophenol, HF | ~65 | ||
Palladium Catalysis | Halogenated Aromatics | Pd(OAc), Base | ~80 |
Chemical Reactivity and Derivative Synthesis
Carboxylic Acid Reactivity
The carboxylic acid group serves as the primary reactive site, participating in:
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Esterification: Reaction with alcohols (e.g., methanol) under acidic conditions to form methyl esters.
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Amidation: Coupling with amines via carbodiimide-mediated reactions, yielding bioactive amides.
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Salt Formation: Deprotonation with bases like NaOH to generate water-soluble carboxylates.
Electrophilic Aromatic Substitution
The electron-deficient benzothiophene core facilitates nitration and sulfonation at position 5 or 7, though the fluorine substituent directs incoming electrophiles to specific positions . For instance, nitro groups introduced at position 6 (meta to fluorine) enhance fluorescence properties, as observed in structurally related coumarins .
Industrial and Research Applications
Combinatorial Chemistry
The compound’s three points of diversity (positions 2, 4, and 6) make it a promising scaffold for generating libraries of derivatives . Solid-phase synthesis techniques, optimized for similar coumarin scaffolds, could yield fluorescent probes or kinase inhibitors .
Materials Science
Fluorinated benzothiophenes are explored as organic semiconductors due to their electron-withdrawing properties. The carboxylic acid group enables covalent attachment to metal oxides, facilitating use in dye-sensitized solar cells .
Comparative Analysis with Structural Analogues
vs. Coumarin Derivatives
Coumarins like 7-fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid share similar electronic profiles but differ in ring structure (benzopyran vs. benzothiophene) . The sulfur atom in benzothiophene enhances stability against oxidation, making it preferable for long-term storage.
vs. Benzothiophene Esters
Methyl esters of benzothiophene-3-carboxylic acid, synthesized via palladium catalysis, exhibit higher volatility but lower biological activity compared to the carboxylic acid form . Hydrolysis of these esters could provide an alternative route to 6-fluoro-4-methyl-1-benzothiophene-2-carboxylic acid.
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